1-Methyl-2-oxocyclohexanecarboxylic acid
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Description
1-Methyl-2-oxocyclohexanecarboxylic acid is a chemical compound with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol1.
Synthesis Analysis
While specific synthesis methods for 1-Methyl-2-oxocyclohexanecarboxylic acid are not readily available, related compounds such as ethyl 2-oxocyclohexanecarboxylate have been synthesized2. Further research is required to determine the exact synthesis process for 1-Methyl-2-oxocyclohexanecarboxylic acid.
Molecular Structure Analysis
The molecular structure of 1-Methyl-2-oxocyclohexanecarboxylic acid consists of a cyclohexane ring with a carboxylic acid (COOH) group and a ketone (C=O) group attached1.
Chemical Reactions Analysis
Specific chemical reactions involving 1-Methyl-2-oxocyclohexanecarboxylic acid are not readily available. However, related compounds such as 1-Methylcyclohexylcarboxylic acid have been studied3. Further research is required to determine the exact chemical reactions involving 1-Methyl-2-oxocyclohexanecarboxylic acid.Physical And Chemical Properties Analysis
1-Methyl-2-oxocyclohexanecarboxylic acid has a molecular weight of 156.18 g/mol1. Further research is required to determine its other physical and chemical properties.Safety And Hazards
Specific safety and hazard information for 1-Methyl-2-oxocyclohexanecarboxylic acid is not readily available. However, it’s important to handle all chemical substances with appropriate safety measures.
Future Directions
The future directions for the study and application of 1-Methyl-2-oxocyclohexanecarboxylic acid are not readily available. Further research is required to determine potential applications and areas of study for this compound.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, further research and consultation with a chemistry professional is recommended.
properties
IUPAC Name |
1-methyl-2-oxocyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-8(7(10)11)5-3-2-4-6(8)9/h2-5H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNKQVCRNSRBRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462201 |
Source
|
Record name | Cyclohexanecarboxylicacid, 1-methyl-2-oxo-, (-)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-oxocyclohexanecarboxylic acid | |
CAS RN |
152212-62-9 |
Source
|
Record name | Cyclohexanecarboxylicacid, 1-methyl-2-oxo-, (-)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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